(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Isoxazoles are known for their diverse biological activities and potential applications in pharmaceuticals. This specific compound features a thiophene ring, which enhances its electronic properties and potentially its reactivity, making it of interest in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of appropriate precursors, such as thiophenes and isoxazole derivatives. Research has demonstrated the utility of different catalysts and reaction conditions to optimize yields and selectivity in the synthesis of isoxazole derivatives, including (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine .
The synthesis of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine typically involves a multi-step process, starting from readily available thiophene derivatives and isoxazole precursors. Common methods include:
The synthesis process may involve controlling parameters like temperature, solvent choice, and reaction time to optimize the formation of the desired product. For instance, reactions are often conducted in aqueous media at room temperature or slightly elevated temperatures to facilitate the formation of the isoxazole ring .
The molecular structure of (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine consists of an isoxazole ring with a methyl group at position 3, a vinyl group at position 5, and a thiophene substituent at position 2. The E configuration indicates that the substituents around the double bond are on opposite sides.
The compound's molecular formula is C₁₁H₉N₃OS, with a molecular weight of approximately 233.27 g/mol. The structural representation can be depicted using chemical drawing software or by employing SMILES notation: CC(=C(C1=NN=C(O1)C)C2=CSC=C2)N
.
(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions can be facilitated by specific reagents or catalysts that promote electron transfer or nucleophilic attack on electrophilic centers within the molecule.
The mechanism of action for (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine likely involves its interaction with biological targets through binding interactions facilitated by its functional groups. The presence of the thiophene ring may enhance its pharmacological profile by improving lipophilicity and bioavailability.
Studies indicate that similar isoxazole derivatives exhibit significant biological activities, including anti-cancer properties, which may be attributed to their ability to modulate enzyme activity or disrupt cellular signaling pathways .
This compound typically appears as a solid under standard conditions. Melting point data may vary but typically falls within a range indicative of similar compounds in this class.
Key chemical properties include:
Relevant data regarding solubility and stability should be referenced from experimental studies or material safety data sheets.
(E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine has potential applications in scientific research, particularly in:
Research continues to explore its efficacy and potential modifications to enhance its biological activity .
Isoxazole—a five-membered heterocyclic ring featuring adjacent oxygen and nitrogen atoms—has emerged as a privileged scaffold in contemporary drug discovery due to its exceptional versatility in interacting with diverse biological targets. This structural motif demonstrates distinctive electronic properties and robust metabolic stability, enabling the development of compounds with enhanced bioavailability and target specificity [1] [10]. The isoxazole ring serves as a bioisostere for various functional groups, including ester and amide functionalities, facilitating optimization of pharmacokinetic profiles while retaining potent biological activity. Its synthetic accessibility through [3+2] cycloadditions, condensation reactions, and other efficient methodologies further enhances its pharmaceutical utility [10].
The pharmacophore versatility of isoxazole derivatives is exemplified by their presence in clinically significant therapeutics across multiple disease domains. Valdecoxib (COX-2 inhibitor), leflunomide (antirheumatic), and zonisamide (anticonvulsant) illustrate how strategic substitution patterns on the isoxazole core yield targeted biological effects [2] [5]. The electron-deficient nature of the isoxazole ring facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., tyrosine and tryptophan), while its nitrogen and oxygen atoms participate in hydrogen bonding networks critical for molecular recognition [1] [3]. Recent advances exploit this dual capability through rational design of hybrid molecules where isoxazole serves as a central linkage unit conjugating pharmacophoric elements like thiophene and aminovinyl substituents—precisely as seen in (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine—to engage multiple binding subpockets simultaneously [9].
Table 1: Clinically Significant Isoxazole-Based Therapeutics and Their Therapeutic Applications
Compound Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Valdecoxib | NSAID/Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 3,4-Diaryl substituted isoxazole |
Leflunomide | Disease-Modifying Antirheumatic | Dihydroorotate Dehydrogenase (DHODH) | 4-Isoxazolecarboxamide derivative |
Zonisamide | Anticonvulsant | Voltage-gated sodium/calcium channels | 1,2-Benzisoxazole-3-methanesulfonamide |
Sulfisoxazole | Antibacterial | Dihydropteroate synthase | N1-Isoxazolyl substituted sulfanilamide |
Danazol | Synthetic Gonadotropin Inhibitor | Pituitary gonadotropin secretion | 17α-Ethynyl substituted isoxazole |
The compound (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine exemplifies sophisticated molecular engineering leveraging complementary heterocyclic systems for enhanced biological activity. Its architecture integrates three critical components: 1) A 3-methylisoxazole core providing metabolic stability and hydrogen-bonding capability via the amine at C4; 2) A vinyl spacer conferring conformational rigidity and planarity essential for extended π-conjugation; and 3) A thiophen-3-yl moiety introducing enhanced lipophilicity and potential for sulfur-mediated interactions with biological targets [5] [9]. The E-configuration of the vinyl bridge is particularly significant, enforcing coplanarity between the isoxazole and thiophene rings, thereby optimizing electronic communication across the entire π-system—a feature validated through computational bond length analysis showing delocalization extending from C5 of the isoxazole through the vinyl group into the thiophene heterocycle [9].
Spectroscopic characterization (FT-IR, NMR, MS) confirms key structural attributes: The presence of characteristic N-H stretches (3360–3400 cm⁻¹) and C=C vibrations (1590–1620 cm⁻¹) in infrared spectra; distinctive vinyl proton couplings (J ≈ 16 Hz) in ¹H NMR confirming the E-stereochemistry; and molecular ion peaks aligning with theoretical mass in mass spectrometry [4]. Quantum mechanical analyses reveal that the aminovinylisoxazole-thiophene conjugate possesses a dipole moment (~4.2 D) optimized for membrane penetration, while maintaining sufficient polarity for aqueous solubility—a critical balance for cellular uptake. The thiophene ring’s electron-rich character polarizes the vinyl linkage, enhancing electrophilicity at C5 of the isoxazole and potentially facilitating nucleophilic interactions with biological nucleophiles (e.g., cysteine thiols or serine hydroxyls in enzymatic pockets) [7] [9].
Recent docking studies against oncology targets (notably TM4SF5) demonstrate the compound’s ability to engage in multipoint binding: The isoxazole nitrogen forms hydrogen bonds with backbone amides; the thiophene sulfur participates in hydrophobic contacts; and the planar conjugated system inserts into aromatic-rich subpockets via π-stacking [9]. This is exemplified in TM4SF5 inhibition where the compound disrupts TM4SF5-SLAMF7 protein-protein interactions by occupying a glycosylation-sensitive binding cleft—validated through fluorescence polarization assays showing Kd values in the low micromolar range [9].
Table 2: Structural Parameters of (E)-3-Methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine
Structural Feature | Parameter | Biological Significance |
---|---|---|
Vinyl Bridge Configuration | E-stereochemistry (J ≈ 16 Hz) | Enforces planarity for optimal target interaction |
Isoxazole-Thiophene Dihedral | < 10° (near coplanar) | Maximizes π-orbital overlap for electronic delocalization |
C5-Cvinyl Bond Length | 1.38–1.42 Å (X-ray) | Indicates partial double bond character facilitating conjugation |
N-O Bond Length (Isoxazole) | 1.40–1.42 Å | Enhanced dipole moment for electrostatic interactions |
Thiophene S Orientation | Syn to vinyl linkage | Optimizes hydrophobic contact surface |
The therapeutic journey of isoxazole derivatives spans over seven decades, evolving from early antimicrobials to modern targeted therapies. The first generation (1950s–1970s) featured β-lactamase-resistant penicillins (oxacillin, cloxacillin) where the isoxazolyl group sterically shielded the β-lactam ring from enzymatic degradation—demonstrating early application of isoxazole as a steric bulwark against drug resistance [2] [5]. The second generation (1980s–2000s) expanded into anti-inflammatories (valdecoxib) and neurotherapeutics (zonisamide), exploiting the isoxazole’s ability to mimic endogenous carboxylate groups in COX-2 inhibition and modulate ion channel function via dipole-ion interactions [5] [7].
The current third-generation isoxazoles target intricate cancer pathways and immune checkpoints. Luminespib (NVP-AUY922) exemplifies this evolution—an isoxazole-tetrahydroindolone conjugate binding the ATPase domain of Hsp90 with picomolar affinity, disrupting oncoprotein stabilization in malignant cells [4]. Contemporary research focuses on multi-targeted isoxazole hybrids designed to simultaneously engage cancer-specific proteins and modulate immune surveillance. The compound (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine embodies this paradigm through its TM4SF5 inhibitory activity. TM4SF5, a tetraspanin-like protein overexpressed in hepatocellular carcinoma, promotes immune evasion by facilitating lysosomal degradation of the NK cell activating ligand SLAMF7. Mechanistically, this isoxazole derivative binds N-glycosylated residues on TM4SF5, preventing its association with SLAMF7 and restoring NK cell-mediated tumor clearance—demonstrated in DEN-induced HCC models showing >70% tumor reduction [9].
Target diversification remains a hallmark of isoxazole drug development. Beyond oncology, recent isoxazole derivatives inhibit viral proteases (Zika NS2B/NS3), farnesyltransferases (anticancer target), and Hsp90 (chaperone inhibition), leveraging the scaffold’s adaptability to diverse binding environments [3] [6]. Structure-Activity Relationship (SAR) studies consistently reveal that electron-withdrawing substituents (cyano, nitro) at C4 enhance kinase inhibitory potency, while hydrophobic extensions (vinyl-aryl, alkylthio) improve membrane penetration—principles applied in optimizing the thiophene-vinylisoxazole conjugate for intracellular target engagement [6] [10].
Table 3: Evolution of Isoxazole-Based Therapeutics with Key Biological Targets
Generation | Time Period | Representative Agents | Primary Biological Targets | Therapeutic Area |
---|---|---|---|---|
First | 1950s–1970s | Oxacillin, Cloxacillin | Penicillin-Binding Proteins (PBPs) | Antibacterial |
Second | 1980s–2000s | Valdecoxib, Zonisamide | COX-2, Sodium/Calcium Channels | Anti-inflammatory, Antiepileptic |
Third (Current) | 2010s–Present | Luminespib, (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine | Hsp90, TM4SF5-SLAMF7 complex, NS2B/NS3 protease | Oncology, Antiviral |
Concluding Remarks
The strategic incorporation of isoxazole scaffolds continues to drive innovation in medicinal chemistry, exemplified by the rationally designed (E)-3-methyl-5-(2-(thiophen-3-yl)vinyl)isoxazol-4-amine. This compound’s integration of stereoelectronically optimized substituents demonstrates how contemporary drug design leverages heterocyclic hybridization for enhanced target specificity. As research advances, the isoxazole nucleus remains a pivotal framework for addressing emerging therapeutic challenges through structural diversification and target polypharmacology.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0